Sulfo-Cyanine5 amine

Description

Evolution and Significance of Near-Infrared Fluorescent Dyes in Chemical Biology

The development of fluorescent dyes that operate in the near-infrared (NIR) region (typically 650–900 nm) represents a major advancement in chemical biology and biomedical imaging. core.ac.ukacs.orgnih.gov Traditional fluorescent probes often emit light in the visible spectrum, which is subject to interference from the natural autofluorescence of biological tissues and molecules like NADH and flavins. acs.orgnih.gov NIR dyes circumvent this issue, leading to a significantly improved signal-to-noise ratio. acs.orgnih.gov

Key advantages of NIR fluorescent dyes include:

Minimal Autofluorescence: Biological samples exhibit low intrinsic fluorescence in the NIR window, reducing background noise. core.ac.uknih.gov

Reduced Light Scattering: Longer wavelength light scatters less than shorter wavelength light, enabling clearer images. core.ac.uk

Deep Tissue Penetration: NIR light can penetrate tissues more deeply than visible light, making these dyes ideal for in vivo imaging in small animal models. core.ac.ukacs.orgnih.gov

The evolution of NIR dyes has involved improving the properties of existing dye classes, such as phthalocyanines, squaraines, and cyanines. core.ac.uk Cyanine (B1664457) dyes, in particular, are noted for their high molar absorptivity, strong fluorescence, and good photostability. core.ac.uk A significant challenge with early NIR dyes was their poor solubility in aqueous environments, leading to aggregation and fluorescence quenching. core.ac.ukresearchgate.net The strategic addition of hydrophilic functional groups, such as the sulfonate groups found in sulfo-cyanine dyes, was a critical innovation. core.ac.ukresearchgate.net This modification enhances water solubility, prevents aggregation, and improves the stability and performance of the dye when conjugated to biomolecules. researchgate.nettargetmol.com

Role of Sulfo-Cyanine5 Amine as a Versatile Fluorescent Labeling Reagent in Research

This compound serves as a powerful and versatile fluorescent label due to its specific chemical structure. The molecule contains a primary aliphatic amine group, which is separated from the fluorophore core by a linker. lumiprobe.com This amine group is nucleophilic and can readily react with a variety of electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and epoxides, to form stable covalent bonds. lumiprobe.commedchemexpress.com

This reactivity allows for the straightforward labeling of numerous biological targets, including:

Proteins and Peptides: The amine group can be coupled to carboxyl groups on proteins or used in more specific N-terminal labeling strategies. targetmol.comnih.gov

Nucleic Acids: It can be incorporated into DNA or RNA probes for applications like fluorescence in situ hybridization (FISH). lumiprobe.com

Antibodies: Labeled antibodies are widely used in immunohistochemistry (IHC) and immunocytochemistry (ICC) to visualize specific targets within cells and tissues. lumiprobe.com

A notable application is in Tyramide Signal Amplification (TSA), a technique that dramatically enhances the signal intensity in immunofluorescence procedures. lumiprobe.com In TSA, an antibody conjugated to horseradish peroxidase (HRP) activates a tyramide-conjugated dye, like sulfo-Cyanine5 tyramide, which then covalently binds to proteins near the target site, leading to a more than 100-fold increase in detection sensitivity. lumiprobe.com The dye is also used for enzymatic transamination labeling. medchemexpress.comlumiprobe.com This versatility makes this compound and its derivatives suitable for a wide array of advanced imaging techniques, including fluorescence microscopy, flow cytometry, and in vivo imaging. medchemexpress.comtocris.com

Key Attributes Enabling Diverse Advanced Research Applications

The utility of this compound in advanced research is underpinned by a set of specific photophysical and chemical properties. Its high water solubility, conferred by the sulfonate groups, is a crucial feature, preventing the aggregation that can plague other hydrophobic dyes and ensuring the stability of labeled conjugates in aqueous buffers. targetmol.comapexbt.com The dye's fluorescence emission in the far-red to NIR region is ideal for biological imaging, minimizing background interference and maximizing tissue penetration. core.ac.ukmedchemexpress.com Furthermore, it possesses an outstanding extinction coefficient, contributing to its brightness as a fluorescent label. lumiprobe.com

These key attributes are summarized in the table below.

| Property | Value | Significance |

| Excitation Maximum (λex) | ~646 nm researchgate.netantibodies.com | Efficiently excited by common laser lines (e.g., 633 nm, 635 nm, 640 nm). nih.gov |

| Emission Maximum (λem) | ~662 nm researchgate.netantibodies.com | Emits in the far-red/NIR region, reducing autofluorescence and scattering for clearer imaging. nih.govnih.gov |

| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ antibodies.com | Indicates very strong light absorption, contributing to high brightness. core.ac.uk |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 tocris.comantibodies.com | Represents a good efficiency of converting absorbed light into emitted fluorescence. |

| Reactive Group | Primary Amine (-NH₂) lumiprobe.com | Enables versatile and stable covalent conjugation to a wide range of biomolecules and surfaces. medchemexpress.com |

| Solubility | High in water targetmol.comlumiprobe.com | Prevents aggregation and ensures stability of labeled biomolecules in physiological buffers. researchgate.netapexbt.com |

These combined characteristics make this compound a robust and reliable tool for sensitive and high-contrast fluorescence-based detection and imaging in complex biological systems.

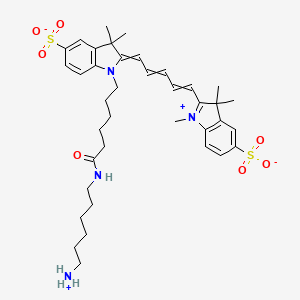

Structure

2D Structure

Properties

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUASLQACUDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Precursor Chemistry and Strategic Functionalization for Amine Introduction

The synthesis of cyanine (B1664457) dyes is a well-established field, and the preparation of functionalized derivatives like Sulfo-Cyanine5 amine employs a modular strategy. acs.org The general structure of a cyanine dye is constructed via the condensation of two nucleophilic heterocyclic precursors, typically indolenine derivatives, with an electrophilic polymethine chain precursor. wisconsin.eduacs.org

To introduce the primary amine, synthetic strategies often involve precursors that already contain the amine functionality in a protected form. d-nb.info A common approach is to use a precursor amino acid or haloalkane that bears a protected amine, such as a tert-butyloxycarbonyl (Boc) group, or an azide (B81097) which can be later reduced to an amine. acs.orgd-nb.info For example, a carboxy-indolium precursor can be synthesized and then coupled to a haloalkane that has a reactive amine at its distal end. acs.org This modular approach is advantageous as it allows for the introduction of sensitive functional groups in the final steps of the synthesis, preventing their degradation under the potentially harsh conditions required for the formation of the cyanine dye core. acs.org

An alternative strategy involves using an azide as a precursor to the amine. d-nb.info For instance, a molecule can be functionalized with an azido (B1232118) group, which is stable throughout the dye synthesis. Following the formation of the Sulfo-Cy5 core, the azide can be selectively reduced to a primary amine under mild conditions using reagents like triphenylphosphine (B44618) (TPP) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) via the Staudinger reaction. d-nb.info The sulfonate groups are typically incorporated into the heterocyclic precursors before the condensation reaction to ensure the final dye is hydrophilic. lumiprobe.com

Primary Amine Reactivity for Bioconjugation

The primary amine group on this compound is a nucleophilic center that can readily react with a variety of electrophilic functional groups to form stable covalent bonds. lumiprobe.combroadpharm.com This reactivity is the cornerstone of its use as a labeling reagent in biological research.

N-Hydroxysuccinimide (NHS) Ester Chemistry

A prevalent method for conjugating this compound to biomolecules, particularly proteins and peptides, is through N-hydroxysuccinimide (NHS) ester chemistry. broadpharm.comnih.gov This strategy typically involves the activation of a carboxyl group on the target molecule. In the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS), a carboxylic acid is converted into a more reactive NHS ester. axispharm.combroadpharm.com

This activated NHS ester is then susceptible to nucleophilic attack by the primary amine of this compound. The reaction, usually performed in a buffer with a pH between 7.2 and 8.5, results in the formation of a highly stable amide bond and the release of NHS as a byproduct. axispharm.comthermofisher.com The slightly alkaline conditions ensure that the primary amine is deprotonated and thus maximally nucleophilic. thermofisher.com

| Reagent/Molecule | Role in NHS Ester Chemistry |

| This compound | Provides the nucleophilic primary amine for conjugation. broadpharm.com |

| Carboxylic Acid-containing Molecule | The target molecule to be labeled. broadpharm.com |

| EDC or other carbodiimide | Activates the carboxylic acid to facilitate reaction with NHS. axispharm.combroadpharm.com |

| N-Hydroxysuccinimide (NHS) | Forms a reactive ester intermediate that is subsequently attacked by the amine. axispharm.comthermofisher.com |

Coupling with Electrophilic Reagents (e.g., Activated Esters, Epoxides)

The primary amine of this compound is reactive toward a range of electrophiles beyond NHS esters. antibodies.comaxispharm.comlumiprobe.com Other activated esters, such as tetrafluorophenyl (TFP) esters, can also be used to label molecules via a similar nucleophilic acyl substitution reaction, forming a stable amide linkage.

Epoxides (oxiranes) represent another class of electrophiles that can be conjugated to this compound. lumiprobe.commedchemexpress.com The nucleophilic amine attacks one of the carbons of the epoxide ring, causing the ring to open and forming a stable carbon-nitrogen bond, which results in a β-hydroxy amine linkage. axispharm.com This chemistry is useful for labeling molecules that contain or can be modified to incorporate an epoxide group.

| Electrophilic Reagent | Resulting Linkage with this compound |

| Activated Ester (e.g., NHS, TFP) | Amide Bond axispharm.combroadpharm.com |

| Epoxide | β-hydroxy amine axispharm.comlumiprobe.com |

Site-Specific Protein N-Terminal Labeling Strategies

Achieving site-specific labeling is often critical to preserve the function of a protein. The α-amine at the N-terminus of a protein generally has a lower pKa than the ε-amines of lysine (B10760008) side chains. nih.govresearchgate.net This difference can be exploited to achieve selective labeling by carefully controlling the reaction pH. At a pH between 7 and 7.5, the N-terminal amine is more likely to be in its unprotonated, nucleophilic state compared to lysine amines, allowing for preferential reaction with an amine-reactive dye. nih.gov

More advanced strategies have also been developed. One such method involves the reaction of the protein's N-terminus with 2-pyridinecarboxaldehyde (B72084) (2PCA). nih.gov This reaction forms a stable cyclic imidazolidinone condensation product specifically at the N-terminal amine. nih.gov To use this compound in such a strategy, the dye could first be modified with a 2PCA moiety, creating a reagent capable of selectively targeting the N-terminus of a protein partner. Another approach converts a dye-NHS ester into a thioester using MESNA, which then chemoselectively reacts with an N-terminal cysteine residue. researchgate.netnih.gov

Integration via Bioorthogonal Ligation Chemistries

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biological processes. nih.govbiorxiv.org These highly specific and efficient reactions are powerful tools for molecular labeling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a bioorthogonal "click chemistry" reaction. interchim.frtargetmol.com To utilize this method, one of the molecules to be conjugated (e.g., the biomolecule of interest) is functionalized with an azide, while the other (e.g., the fluorescent dye) is functionalized with a terminal alkyne. medchemexpress.commedchemexpress.com

This compound can be derivatized to participate in this reaction. For example, its primary amine can be reacted with a linker molecule containing an alkyne group and an amine-reactive functional group (like an NHS ester) to create Sulfo-Cyanine5-alkyne. lumiprobe.com This alkyne-modified dye can then be "clicked" onto an azide-modified biomolecule in the presence of a copper(I) catalyst. interchim.fr The copper(I) is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. nih.gov The reaction is highly efficient and forms a stable triazole linkage, covalently attaching the dye to the target molecule with high specificity. interchim.frnih.gov

| Component | Role in CuAAC |

| Alkyne-modified Sulfo-Cyanine5 | The fluorescent probe containing one of the bioorthogonal reactive groups. medchemexpress.commedchemexpress.com |

| Azide-modified Biomolecule | The target molecule containing the complementary reactive group. targetmol.com |

| Copper(I) catalyst | Catalyzes the [3+2] cycloaddition between the alkyne and azide. interchim.fr |

| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) catalytic state. nih.gov |

Inverse Electron Demand Diels-Alder (iEDDA) Cycloadditions

The Inverse Electron Demand Diels-Alder (iEDDA) reaction is a powerful bioorthogonal ligation technique that has been successfully employed for the modification of cyanine dyes, including Sulfo-Cyanine5 (sCy5). researchgate.net This reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org Unlike the standard Diels-Alder reaction, the iEDDA reaction's kinetics are exceptionally fast and it proceeds under mild, catalyst-free conditions, making it highly suitable for biological systems. researchgate.netrsc.org

The most common dienes used in these reactions are electron-deficient heteroaromatic systems like tetrazines, while strained alkenes and alkynes, such as trans-cyclooctenes (TCO), serve as efficient dienophiles. researchgate.netwikipedia.org The reaction between a tetrazine and a TCO is particularly noteworthy for its extraordinary speed and irreversibility. researchgate.net

In the context of Sulfo-Cy5 amine, the iEDDA reaction provides a versatile method for conjugation. For instance, a tetrazine moiety can be coupled to the fluorescent dye, which can then rapidly and selectively react with a TCO-modified biomolecule. researchgate.net This strategy has been used to integrate sCy5 into peptides and other biological constructs. researchgate.net Researchers have demonstrated the specific labeling of cellular targets by employing a TCO-tagged probe that undergoes an iEDDA click reaction with a tetrazine-Cy5 dye. nih.gov The utility of this reaction is broad, finding applications in live cell imaging, the development of therapeutic agents, and the construction of advanced biomaterials. rsc.org

Modular Approaches for Heterobifunctional Cyanine Dye Synthesis

Traditional methods for synthesizing cyanine dyes often involve stepwise condensation reactions at high temperatures, which can lead to the degradation of sensitive functional groups. acs.org To circumvent these challenges, researchers have developed modular approaches where delicate functional groups are introduced in the final steps of the synthesis. acs.orgnih.gov This strategy enhances the versatility and efficiency of producing diverse, heterobifunctional cyanine 5 dyes. nih.govnih.gov

A typical modular synthesis begins with a commercially available indolenine derivative, which is used to synthesize a carboxy-indolium precursor. acs.orgnih.gov This precursor can then be modified. For example, a haloalkane ligand for a HaloTag can be attached to the carboxy-indolium derivative. acs.org The subsequent condensation reaction to form the asymmetric cyanine dye is carefully optimized using various activating agents and non-nucleophilic bases to protect the unstable dye structure. nih.gov

A key advantage of this modular approach is the strategic use of the pH- and functional group-dependent solubility of the asymmetric cyanine dyes to simplify purification. nih.govnih.gov This often defers the need for complex and costly purification methods like reversed-phase chromatography or preparative HPLC until the very last step, making the process more scalable and cost-effective. researchgate.netresearchgate.net This methodology has proven successful for the large-scale synthesis of modifiable heterobifunctional dyes, which are invaluable tools for linking biomolecules and advancing biological studies. nih.govnih.gov The versatility of this approach is demonstrated by the successful attachment of various functional groups, such as those for click chemistry or for targeting specific protein tags like the SNAP-Tag. acs.org

| Reaction Step | Description | Key Feature |

| Indolium Formation | Synthesis of a carboxy-indolium precursor from a commercial indolenine derivative. acs.org | Creation of a stable, modifiable core structure. |

| Hemicyanine Formation | Reaction of the indolium derivative with an aniline (B41778) derivative. acs.org | Building the cyanine backbone. |

| Cyanine 5 Dye Formation | Condensation with a second heterocyclic precursor to form the asymmetric dye. acs.org | Optimized conditions to prevent dye degradation. nih.gov |

| Functional Group Attachment | Introduction of desired functionalities in the final step. acs.orgnih.gov | Prevents degradation of sensitive groups. nih.gov |

Development of Asymmetric Cyanine Analogs

The synthesis of asymmetric cyanine dyes, particularly those that are water-soluble and possess reactive groups for bioconjugation, is a significant area of research. researchgate.net Asymmetric designs allow for the incorporation of different functionalities on either end of the cyanine scaffold, creating heterobifunctional molecules. nih.gov However, the synthesis and purification of these compounds can be challenging due to the concurrent formation of symmetrical side products, often resulting in low yields. researchgate.net

To address these issues, synthetic strategies have been developed to produce novel, water-soluble asymmetric pentamethine cyanine dyes with improved properties. researchgate.net These strategies often involve the use of sulfonated indole (B1671886) derivatives, which enhance water solubility and reduce the aggregation that can quench fluorescence. researchgate.net For example, sulfoindocyanine dyes with two or more sulfonate (SO3-) groups exhibit excellent water solubility and reduced non-specific binding to biomolecules. researchgate.net

The photostability of these dyes is another critical factor. Research has shown that the choice of substituents on the indolenine rings can significantly impact photostability. For instance, dyes featuring N-benzyl or N-sulfo-groups have demonstrated greater photostability in aqueous solutions compared to those with N-carboxypentyl groups. researchgate.net The development of these advanced asymmetric analogs, such as Sulfo-Cy5 carboxylic acid, provides versatile tools for creating highly sensitive probes for applications like Fluorescence Resonance Energy Transfer (FRET). researchgate.net

Polymer-Supported Organic Synthesis Approaches

To streamline the synthesis of cyanine dyes and simplify purification processes, polymer-supported organic synthesis has emerged as a valuable technique. researchgate.netresearchgate.net This approach involves anchoring the dye precursors to a solid or soluble polymer support, allowing for reactions to be driven to completion by using excess reagents, which can then be easily washed away. researchgate.net

One effective method is liquid-phase organic synthesis (LPOS) using a soluble polymer substrate like poly(ethylene glycol) methyl ether (mPEG). researchgate.net This technique was successfully applied to the preparation of a water-soluble Cy5 dye. researchgate.net The use of a polymer support like mPEG simplifies the characterization of products at intermediate stages of the synthesis, for example by NMR spectroscopy, and facilitates purification, making it easier to obtain the desired cyanine dyes. researchgate.net

Bioconjugation Strategies for Advanced Molecular Probe Development

Conjugation to Nucleic Acids (DNA and RNA) for Tracking and Quantification

Sulfo-Cyanine5 is a valuable tool for the fluorescent labeling of nucleic acids, including both DNA and RNA, enabling their tracking and quantification in a variety of molecular biology applications. axispharm.com The conjugation is typically achieved post-synthesis by reacting an amine-modified oligonucleotide with an amine-reactive form of Sulfo-Cyanine5, such as the NHS ester. creative-biogene.com This process involves incorporating a primary amine group into the oligonucleotide during its chemical synthesis, which then serves as a reactive handle for the dye. thermofisher.com

The resulting fluorescently labeled oligonucleotides are instrumental in numerous advanced research techniques. They serve as probes in fluorescence in situ hybridization (FISH) for visualizing the location of specific DNA or RNA sequences within cells. The far-red emission spectrum of Sulfo-Cyanine5 is particularly advantageous for these applications as it minimizes interference from the natural autofluorescence of biological samples, leading to a higher signal-to-noise ratio. lumiprobe.com

Furthermore, Sulfo-Cyanine5-labeled nucleic acids are used to create probes for studying biomolecular interactions, dynamics, and structure. axispharm.com These labeled molecules are essential components in assays that require sensitive detection, such as flow cytometry and fluorescence microscopy. axispharm.com The ability to attach a bright and photostable fluorophore like Sulfo-Cyanine5 allows for precise tracking of RNA distribution and transport within cells and quantitative analysis of gene expression.

Table 2: Applications of Sulfo-Cyanine5 Labeled Nucleic Acids

| Application | Description | Source |

|---|---|---|

| Fluorescence Microscopy | High-contrast imaging of specific DNA/RNA sequences within cellular structures. | axispharm.com |

| Flow Cytometry | Provides distinct signals for cell sorting and analysis based on nucleic acid content. | axispharm.com |

| In Vivo Imaging | Deep tissue imaging with low background interference due to far-red fluorescence. | axispharm.com |

| Fluorescence in situ Hybridization (FISH) | Detection and localization of specific nucleic acid sequences in cells and tissues. | |

| Molecular Probes | Used in bioanalytical assays to study biomolecular interactions and dynamics. | axispharm.com |

Peptide and Oligonucleotide Conjugation

The conjugation of Sulfo-Cyanine5 to peptides and oligonucleotides is a fundamental strategy for creating fluorescently tagged probes for biochemical assays and imaging. aatbio.com The most common method involves the reaction between an amine-reactive derivative of the dye, typically Sulfo-Cyanine5 NHS ester, and a primary amine on the peptide or oligonucleotide. aatbio.combachem.com For peptides, this amine can be the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue. jenabioscience.com For oligonucleotides, an amine modifier is incorporated during synthesis to provide a specific attachment point. creative-biogene.com

The reaction is performed under mild conditions, usually in a buffer with a pH between 7.5 and 8.5, to facilitate the nucleophilic attack of the amine on the NHS ester. jenabioscience.com The Sulfo-Cyanine5 NHS ester is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous solution of the peptide or oligonucleotide. jenabioscience.com

After the reaction, purification is a critical step to remove excess, unreacted dye, which could interfere with downstream applications. Common purification techniques include gel filtration, dialysis, or high-performance liquid chromatography (HPLC), which is often the preferred method for achieving high-purity conjugates. The stability of the resulting amide bond ensures that the fluorescent label remains attached to the biomolecule throughout subsequent experiments. bachem.com This robust labeling strategy enables a wide range of applications, from studying peptide-protein interactions to tracking the cellular uptake of therapeutic oligonucleotides. frontiersin.org

Linker Design and Optimization in Probe Architectures

The linker, a chemical moiety that connects the Sulfo-Cyanine5 fluorophore to the target biomolecule, is a critical component that significantly influences the properties and performance of the resulting molecular probe. nih.gov The design of the linker can be tailored to introduce specific functionalities, improve solubility, and optimize the stability and biological activity of the conjugate. nih.govnih.gov

Polyethylene glycol (PEG) linkers are widely used in the design of Sulfo-Cyanine5 probes to enhance their physicochemical properties. ruixibiotech.comnanocs.net PEG is a hydrophilic polymer, and its incorporation into a linker significantly increases the water solubility of the final conjugate. nanocs.net This is particularly beneficial when working with hydrophobic dyes or biomolecules that are prone to aggregation.

Commercially available reagents such as Sulfo-Cy5-PEG-amine provide a straightforward method for incorporating this feature. broadpharm.comruixibiotech.com The PEG spacer offers a flexible structure and can improve the stability of the probe. nanocs.net In drug delivery and in vivo imaging, PEGylation is a well-established strategy to extend the plasma half-life of biomolecules by reducing renal clearance and immunogenicity. axispharm.com For instance, a flexible PEG3 linker has been used in a Sulfo-Cyanine5 biotin (B1667282) conjugate to ensure that the biotin moiety can bind to avidin (B1170675) or streptavidin without steric hindrance from the dye. lumiprobe.com

The stability of the linker is paramount, especially for in vivo applications, to ensure the probe remains intact until it reaches its target. nih.gov Conversely, cleavable linkers can be designed to release the fluorophore or another payload under specific physiological conditions, such as the reductive environment inside a cell. nih.gov The density of the linker on a nanoparticle surface has also been shown to affect the stability of nanoparticle-cell conjugates, with higher linker densities sometimes correlating with greater stability. nih.govnih.govresearchgate.net

The choice of conjugation chemistry, which is an intrinsic property of the linker's reactive groups, also plays a critical role. While covalent interactions generally provide greater stability, other strategies might offer more efficient conjugation. nih.govnih.govresearchgate.net Ultimately, the selection of an optimal linker is a case-by-case decision that requires balancing the need for stability, solubility, and preserved biological function to achieve the desired performance in a given assay or therapeutic application. mdpi.com

Applications in Enzymatic Transamination Labeling

The site-specific modification of proteins with fluorescent probes is a powerful tool for elucidating their function, localization, and interactions within complex biological systems. Chemoenzymatic methods, which combine the specificity of enzymatic reactions with the versatility of synthetic probes, have emerged as a robust strategy for protein labeling. Among these, the use of transaminases for the introduction of fluorescent moieties represents a promising approach for the development of advanced molecular probes.

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. frontiersin.org This inherent reactivity can be harnessed for protein labeling by utilizing an amine-containing fluorescent dye as the amino donor and a suitable keto-acid-bearing protein as the acceptor. This strategy allows for the site-specific incorporation of the fluorescent probe into the protein of interest.

Recent research has focused on engineering transaminases to accept bulky and non-natural substrates, such as fluorescent dyes, which are not typically recognized by wild-type enzymes. frontiersin.org Through techniques like directed evolution and rational design, the substrate specificity of transaminases has been expanded, enabling the use of a wider range of fluorescent amines for protein labeling.

One such fluorescent probe with potential for enzymatic transamination labeling is Sulfo-Cyanine5 amine. This dye possesses a primary amine group that can theoretically serve as a donor in a transaminase-catalyzed reaction. The successful enzymatic incorporation of this compound onto a target protein would result in a fluorescently labeled protein with the spectral properties of the Cy5 dye, making it suitable for various fluorescence-based applications.

The general mechanism for this labeling strategy involves two key steps. First, a ketone or aldehyde functionality is introduced into the target protein at a specific site. This can be achieved through various methods, including the use of formylglycine-generating enzymes or by incorporating unnatural amino acids bearing keto groups. Subsequently, the modified protein is treated with a transaminase enzyme in the presence of the amine-containing fluorescent dye, such as this compound. The transaminase then facilitates the transfer of the amino group from the dye to the keto group on the protein, forming a stable covalent bond and yielding the fluorescently labeled protein.

High-throughput screening methods are often employed to identify and optimize transaminase variants with enhanced activity towards specific fluorescent amine substrates. nih.gov These screens often utilize fluorogenic ketone substrates that become fluorescent upon amination, allowing for rapid assessment of enzyme activity. nih.gov

The table below summarizes the conceptual parameters for a hypothetical enzymatic transamination labeling experiment using a generic engineered transaminase and this compound.

| Parameter | Value |

| Enzyme | Engineered Amine Transaminase |

| Target Protein | Protein with site-specific keto group |

| Fluorescent Amino Donor | This compound |

| Co-factor | Pyridoxal 5'-phosphate (PLP) |

| Reaction pH | 7.5 - 8.5 |

| Temperature (°C) | 25 - 37 |

| Incubation Time (h) | 1 - 4 |

Detailed research findings on the successful application of this compound in enzymatic transamination for protein labeling are still emerging. However, proof-of-concept studies with other amine-containing fluorescent probes have demonstrated the feasibility of this approach. For instance, studies have shown the ability of engineered transaminases to utilize various amine donors for the amination of keto acids, laying the groundwork for the use of more complex fluorescent amines. frontiersin.org

The following table outlines hypothetical research findings from a study investigating the efficiency of labeling a model protein, Protein-X (modified with a keto-acid), with this compound using a panel of engineered transaminases.

| Engineered Transaminase | Substrate Concentration (Protein-X-keto) (µM) | This compound Concentration (µM) | Labeling Efficiency (%) |

| Transaminase Variant A | 10 | 100 | 15 |

| Transaminase Variant B | 10 | 100 | 45 |

| Transaminase Variant C | 10 | 100 | 68 |

| Wild-Type Transaminase | 10 | 100 | < 1 |

These hypothetical results would indicate that specific engineered variants of transaminase can effectively utilize this compound as a substrate to label a target protein, while the wild-type enzyme shows negligible activity. Further characterization of such labeled proteins would involve spectroscopic analysis to confirm the covalent attachment of the dye and functional assays to ensure that the labeling process does not perturb the protein's biological activity. The development of robust transaminase-based methods for incorporating fluorescent probes like this compound holds significant promise for advancing the field of molecular probe development.

Applications in Advanced Fluorescence Imaging and Spectroscopic Research Methodologies

Fluorescence Microscopy Techniques for High-Contrast Imaging

The bright, far-red fluorescence and high photostability of Sulfo-Cyanine5 make it a versatile dye for a range of fluorescence microscopy applications, enabling high-contrast imaging of cellular structures. axispharm.com

Sulfo-Cyanine5 and its derivatives are widely used as fluorescent labels in confocal microscopy. tocris.com Its emission in the far-red spectrum helps to minimize autofluorescence from biological samples, thereby increasing the signal-to-noise ratio and image contrast. interchim.fr Researchers have utilized Sulfo-Cyanine5 conjugates to visualize specific cellular targets with high clarity. For instance, a spinning-disc confocal microscope system was used to perform fluorescence microscopy on cells labeled with a Sulfo-Cyanine5 conjugate, demonstrating its utility in detailed cellular imaging. nih.gov The dye's properties are compatible with the laser lines and detector sets commonly available on confocal systems. interchim.frmedchemexpress.com

TIRF microscopy is an invaluable technique for selectively imaging fluorescent molecules at or near the cell membrane, significantly reducing background fluorescence from the cytoplasm. Sulfo-Cyanine5 is well-suited for TIRF applications. rndsystems.comtocris.com Studies have employed TIRF microscopy to visualize endogenous proteins on the cell surface, such as EGFR, labeled with Cy5-conjugated antibodies. acs.org The high photon output and photostability of the dye allow for the tracking of single molecules over time within the thin excitation field characteristic of TIRF. acs.orgchemrxiv.org

Sulfo-Cyanine5 has proven to be a fluorophore of choice for single-molecule localization microscopy (SMLM) techniques like dSTORM (direct stochastic optical reconstruction microscopy). researchgate.netinterchim.frlumiprobe.com This is due to a key characteristic: its ability to photoswitch, or "blink," between a fluorescent 'on' state and a long-lived 'off' dark state. acs.org This blinking is often induced by intense laser irradiation in the presence of a thiol-containing buffer. interchim.fracs.orglumiprobe.com This stochastic switching allows for the temporal separation of signals from individual molecules that are spatially closer than the diffraction limit of light, enabling their precise localization and the reconstruction of a super-resolved image. acs.org The use of Sulfo-Cyanine5 and its derivatives in dSTORM has been shown to provide enhanced spatial resolution for imaging subcellular structures. rndsystems.comtocris.com

Flow Cytometry for Cell Sorting and Analysis

In flow cytometry, the strong fluorescence emission of Sulfo-Cyanine5 allows for the generation of distinct signals, which is critical for accurate cell sorting and analysis. axispharm.comaxispharm.com When conjugated to antibodies, Sulfo-Cyanine5 amine can be used to label specific cell surface markers, facilitating immunophenotyping and fluorescence-activated cell sorting (FACS). aatbio.com Its spectral properties, with minimal overlap with many other common fluorophores, make it highly suitable for multi-color analysis, where multiple cellular parameters are measured simultaneously. axispharm.com The dye's high water solubility ensures that labeled proteins remain in their native state, which is crucial for accurate cell analysis. abcam.com

Preclinical In Vivo Optical Imaging Research

This compound and its conjugates are extensively used in preclinical in vivo optical imaging. lumiprobe.commedchemexpress.com The dye's fluorescence in the far-red to near-infrared (NIR) window (approximately 650-700 nm) is advantageous for imaging in living animals. axispharm.comlumiprobe.com This spectral range is often referred to as the "optical window" for biological tissues, as light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced, and tissue autofluorescence is minimal. axispharm.comaxispharm.comacs.org This results in lower background noise and allows the fluorescent signal to be detected from deeper within the tissue. axispharm.com Researchers have developed dual-modality imaging agents, combining Sulfo-Cy5 for optical imaging with a radionuclide for positron emission tomography (PET), to track molecules in vivo. acs.orgsnmjournals.org For example, a Sulfo-Cy5-labeled cys-diabody was used for both immunoPET and fluorescence imaging of prostate cancer xenografts in mice. snmjournals.org

The properties that make Sulfo-Cyanine5 ideal for general in vivo imaging also make it particularly effective for deep tissue applications. abcam.comlumiprobe.com Its emission in the far-red region of the spectrum allows for greater penetration of light through biological tissues, enabling the visualization of targets located deeper within the subject than is possible with dyes that emit at shorter wavelengths. axispharm.comaxispharm.comacs.org This capability is crucial for non-invasive studies of disease progression, biodistribution of therapeutics, and other biological processes in small animal models. medchemexpress.com

Targeted Molecular Imaging via Receptor-Specific Probes

The functional amine group of Sulfo-Cyanine5 (Sulfo-Cy5) amine allows for its covalent attachment to a wide array of targeting ligands, such as peptides, antibodies, and small molecules, creating probes that can specifically bind to cellular receptors. This specificity is paramount for targeted molecular imaging, where the goal is to visualize and study particular biological targets within complex living systems.

Researchers have successfully synthesized bimodal theranostic conjugates using Sulfo-Cy5 for targeted delivery to the prostate-specific membrane antigen (PSMA) receptor, which is overexpressed in prostate cancer. lumiprobe.comrsc.org A molecular platform containing a PSMA-targeting fragment was conjugated with both the chemotherapeutic drug docetaxel (B913) and Sulfo-Cy5. lumiprobe.comrsc.org These fluorescently-labeled conjugates allowed for the visualization and specific staining of PSMA-positive cancer cells, demonstrating the utility of Sulfo-Cy5 in tracking the delivery of therapeutic agents. lumiprobe.comrsc.org

In another study, novel peptides targeting the Protease-Activated Receptor 2 (PAR2), implicated in cancer, were conjugated with Sulfo-Cy5. researchgate.net The resulting fluorescent probes exhibited high potency and selectivity for PAR2, enabling detailed in vitro and in vivo evaluation through fluorescence imaging. researchgate.net Similarly, a single-chain variable fragment (scFv) antibody specific for the Receptor for Advanced Glycation End products (RAGE), a marker in pancreatic cancer, was conjugated to Sulfo-Cy5. This probe demonstrated high affinity and selectivity for RAGE-expressing tumor cells, allowing for their clear visualization. acs.org

Furthermore, Sulfo-Cy5 has been integral in developing dual-modality imaging agents. A linker labeled with Sulfo-Cy5 was conjugated to an anti-prostate stem cell antigen (PSCA) cys-diabody, which was also radiolabeled with fluorine-18 (B77423) for Positron Emission Tomography (PET). nih.gov This dual-modality probe enabled both whole-body immunoPET imaging and fluorescence-based visualization of tumors. nih.gov The far-red fluorescence of Sulfo-Cy5 provides excellent brightness and its residualizing nature, remaining in cells for extended periods, enhances the detection window. nih.gov

| Targeting Ligand | Receptor/Target | Application Area | Key Finding |

| Glu-Urea-Lys (EuK) based peptide | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer Imaging | Successful synthesis of a bimodal probe for targeted delivery and imaging of PSMA-positive cells. lumiprobe.comrsc.org |

| Isox-Cha-Chg-AR-NH2 related peptides | Protease-Activated Receptor 2 (PAR2) | Cancer Research | Creation of highly potent and selective fluorescent ligands for in vitro and in vivo PAR2 imaging. researchgate.net |

| Anti-RAGE scFv | Receptor for Advanced Glycation End products (RAGE) | Pancreatic Cancer Imaging | Development of a high-affinity probe for visualizing RAGE-expressing pancreatic tumor cells. acs.org |

| Anti-PSCA cys-diabody | Prostate Stem Cell Antigen (PSCA) | Dual-Modality Cancer Imaging (PET/Fluorescence) | Enabled both immunoPET and optical imaging of prostate cancer xenografts. nih.gov |

Advanced Spectroscopic Characterization Methods in Research

Sulfo-Cy5 amine's distinct spectral properties make it a valuable fluorophore in a variety of advanced spectroscopic techniques beyond standard fluorescence microscopy.

Fluorescence Resonance Energy Transfer (FRET) and Single-Molecule FRET (smFRET) Applications

Sulfo-Cy5 is frequently employed as an acceptor fluorophore in FRET-based assays, often paired with a donor dye like Sulfo-Cy3. nih.gov FRET is a distance-dependent physical process through which energy is transferred from an excited donor fluorophore to an acceptor fluorophore. This "spectroscopic ruler" is highly sensitive to conformational changes in biomolecules. The Sulfo-Cy3 and Sulfo-Cy5 pair is considered highly effective for constructing ratiometric FRET sensors due to their excellent water solubility and the significant change in fluorescence characteristics upon interaction. nih.gov

In the realm of single-molecule studies, smFRET leverages this principle to observe the dynamics of individual molecules in real-time. Sulfo-Cy5, as part of a Cy3-Cy5 pair, has been used to study the conformational dynamics of large RNA fragments, such as the 16S ribosomal RNA, and to investigate the complex structural changes in proteins like cytochrome P450 reductase (CPR). ucl.ac.ukgoogle.comnih.gov The conjugation of these dyes to specific sites on biomolecules allows researchers to monitor dynamic processes like protein folding, enzyme kinetics, and the assembly of macromolecular complexes. nih.govucl.ac.uknih.gov For instance, smFRET experiments using ribosomes labeled with Cy3 and Cy5 have provided insights into the dynamic movements of the ribosome during translation. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the decay rate of fluorescence at each pixel of an image, providing information about the local environment of the fluorophore. While direct studies extensively detailing Sulfo-Cy5 amine in FLIM are not abundant, the fluorescence lifetime of related sulfonated cyanine (B1664457) dyes is well-documented. For example, a structurally related dye, Cy5B-trisulfo, has been successfully used in FLIM experiments, exhibiting a fluorescence lifetime of approximately 1.75 ns when conjugated to an antibody. medchemexpress.comgoogle.com In the same study, a standard Cy5-labeled antibody showed a distinct lifetime of 0.91 ns, demonstrating that differences in the fluorescence lifetimes of these dyes can be used for multi-color FLIM to distinguish different targets within the same cell. google.com These findings suggest the applicability of Sulfo-Cy5 amine and its derivatives as probes for FLIM-based investigations, where changes in lifetime can indicate protein-protein interactions or alterations in the cellular microenvironment. medchemexpress.coma-star.edu.sg

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver nanoparticles. researchgate.net While fluorescence from dyes can sometimes interfere with Raman signals, certain experimental setups can leverage the unique spectral fingerprints of dyes like Sulfo-Cy5.

In SERS, dyes can be used as "Raman reporters" in what is known as an indirect detection approach. nih.gov The dye is part of a "SERS nanotag," which also includes the plasmonic nanoparticle and a bioreceptor for specific targeting. nih.gov Research has demonstrated the acquisition of SERS spectra from cyanine dyes adsorbed on gold nanostars (GNS). Specifically, the Giant Raman Scattering (GRS) spectra of Cyanine5.5 amine and a sulfo-Cyanine5.5 activated ester adsorbed on GNS have been recorded. researchgate.net This indicates that Sulfo-Cy5 derivatives can be effectively used as reporters in SERS-based assays. The use of sulfo-derivatives is common in SERS to create these chemical reporters with large scattering cross-sections. nih.gov

High Performance Liquid Chromatography with Fluorescent Detection (HPLC-FD) for Enhanced Sensitivity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. When coupled with a fluorescent detector (HPLC-FD), the sensitivity for detecting fluorescently tagged molecules is significantly enhanced compared to standard UV detection.

Sulfo-Cy5 amine and its conjugates are frequently analyzed and purified using reversed-phase HPLC (RP-HPLC) with fluorescence detection. For instance, the analysis of Sulfo-Cy5 labeled peptides and their PEGylated conjugates utilized a fluorescence detector set to the excitation and emission wavelengths of Sulfo-Cy5 (e.g., Ex: 646 nm, Em: 662 nm). This method confirms the successful labeling of the peptide and the complete removal of the free, unconjugated dye. The high sensitivity of HPLC-FD is critical for the quality control of fluorescent probes, ensuring that subsequent biological experiments are performed with pure, well-characterized reagents. Studies have shown that the limit of detection for a protein labeled with an asymmetric Cy5 dye using HPLC with a fluorescent director was approximately 100-fold lower than with UV detection. acs.org

UV-Vis Absorption and Fluorescence Spectroscopies for Photophysical Characterization

The fundamental photophysical properties of this compound are determined using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques are essential for characterizing the dye and its conjugates. Sulfo-Cy5 amine exhibits a strong absorption maximum (λ_max_) in the far-red region of the spectrum, typically around 646 nm, with a very high molar extinction coefficient (ε) of approximately 271,000 M⁻¹cm⁻¹. researchgate.net Its emission maximum (λ_em_) is around 662 nm. researchgate.net

The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is reported to be 0.28 for Sulfo-Cy5 amine. researchgate.net These properties—high extinction coefficient and a good quantum yield—contribute to its brightness as a fluorescent probe. The sulfonated nature of the molecule ensures good solubility in aqueous buffers, which is crucial for biological applications and helps to prevent aggregation that can lead to fluorescence quenching. Spectroscopic analysis is also used to confirm the successful conjugation of Sulfo-Cy5 to biomolecules by observing the characteristic absorption peaks of both the dye and the biomolecule (e.g., protein absorbance at 280 nm) in the resulting spectrum.

Table of Photophysical Properties for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λ_max_) | 646 nm | researchgate.net |

| Emission Maximum (λ_em_) | 662 nm | researchgate.net |

| Molar Extinction Coefficient (ε) | 271,000 M⁻¹cm⁻¹ | researchgate.net |

| Fluorescence Quantum Yield (Φ_F_) | 0.28 | researchgate.net |

Rational Probe Design and Development for Specific Biological Research Questions

Development of Affinity-Based Probes for Receptor Profiling

The development of affinity-based probes (AfBPs) represents a significant step forward in the study of receptor pharmacology and expression. acs.org These probes are engineered with three key components: a high-affinity scaffold for selective binding to a target receptor, an electrophilic "warhead" for establishing a covalent bond, and a detection moiety for visualization and analysis. acs.orgnih.gov Sulfo-Cyanine5 amine, or its derivatives, frequently serves as the fluorescent reporter in these constructs due to its brightness and hydrophilicity. medchemexpress.comresearchgate.net

A modular strategy is often employed, where an alkyne-functionalized probe first binds to the receptor, followed by a copper-catalyzed "click" reaction with a Sulfo-Cyanine5 azide (B81097). acs.orgnih.gov This approach prevents the bulky dye from interfering with the initial receptor binding event, thereby preserving the probe's affinity. acs.org Such methods have been successfully used to create covalent probes for G protein-coupled receptors (GPCRs), including adenosine (B11128) receptor subtypes like the human A3 receptor (hA₃AR). nih.govresearchgate.net These Sulfo-Cy5-labeled AfBPs have enabled the specific detection of both overexpressed and endogenous receptors in a variety of complex biological samples using techniques like SDS-PAGE, confocal microscopy, and flow cytometry. acs.orgnih.gov

Further research has led to the creation of quenched activity-based probes (qABPs) for profiling enzymes such as granzyme B. nih.gov In these designs, a peptide-based core containing a free amine is coupled to Sulfo-Cy5, demonstrating the dye's versatility in constructing probes that can report on enzymatic function in addition to receptor presence. nih.gov

| Probe Type | Target | Key Components | Application | Reference |

|---|---|---|---|---|

| Affinity-Based Probe (AfBP) | Human Adenosine A3 Receptor (hA₃AR) | High-affinity scaffold, electrophilic warhead, alkyne handle for clicking Sulfo-Cy5-azide | Detection of overexpressed and endogenous receptors via SDS-PAGE, microscopy, flow cytometry | acs.orgnih.gov |

| Ligand-Directed Probe | Adenosine Receptors (A₁, A₂ₐ, A₂ₑ) | Ligand scaffold, electrophilic linker, Sulfo-Cy5 fluorophore | Covalent and selective labeling of receptors | researchgate.net |

| Quenched Activity-Based Probe (qABP) | Granzyme B | Tetrapeptide core with free amine coupled to Sulfo-Cy5, quencher moiety (QSY21) | Activity-based protein profiling and detection of enzyme activity | nih.govrsc.org |

Design of Analytes-Responsive Fluorescent Probes

Analyte-responsive fluorescent probes are powerful tools designed to signal the presence of specific molecules through a change in their optical properties. Cyanine (B1664457) dyes, including Sulfo-Cyanine5, are valuable platforms for creating these "smart" probes, particularly for applications in the far-red and near-infrared (NIR) spectral regions, which allow for deeper tissue penetration and reduced background fluorescence. glpbio.comresearchgate.net

The core principle involves a molecular construct where the fluorescence of the Sulfo-Cy5 core is modulated—either "turned on," "turned off," or shifted in wavelength—upon interaction with a target analyte. The primary amine group of this compound provides a convenient chemical handle for attaching recognition elements (e.g., chelators for metal ions, substrates for enzymes) that confer specificity for the analyte of interest. broadpharm.com Its high water solubility ensures that these probes function effectively in aqueous biological environments. glpbio.comlumiprobe.com While many applications use Sulfo-Cy5 as a reporter in a larger system, its inherent properties make it an ideal fluorophore for the de novo design of probes that respond to specific biological analytes. researchgate.net

Molecular Probes for Bioanalytical Assays and Molecular Interaction Studies

This compound is extensively used to create molecular probes for a wide array of bioanalytical assays and for studying molecular interactions. axispharm.comaxispharm.com Its utility stems from its excellent photophysical properties and the versatility of its primary amine group for conjugation. medchemexpress.com The amine function can readily react with electrophiles, such as activated esters (e.g., NHS esters), allowing for the straightforward labeling of proteins, antibodies, peptides, and other biomolecules. medchemexpress.comantibodies.comibiantech.com

The resulting Sulfo-Cy5-labeled biomolecules can be used to track their localization and dynamics within cells or to quantify binding events in assays like fluorescence polarization and FRET-based assays. medchemexpress.com The addition of sulfonate groups to the cyanine core significantly enhances water solubility, a critical feature for biological assays. axispharm.comaxispharm.com This prevents the aggregation of labeled proteins and ensures the stability of biomolecules that might otherwise denature in the presence of organic co-solvents often required for less soluble dyes. antibodies.comibiantech.comabcam.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₈H₅₂N₄O₇S₂ | antibodies.com |

| Molecular Weight | 740.98 g/mol | broadpharm.comantibodies.com |

| Excitation Maximum (λex) | ~646 nm | axispharm.comantibodies.com |

| Emission Maximum (λem) | ~662 nm | axispharm.comantibodies.com |

| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | broadpharm.comantibodies.com |

| Fluorescence Quantum Yield (Φ) | 0.28 | broadpharm.comantibodies.com |

| Solubility | Good water solubility; soluble in DMSO, DMF | broadpharm.comglpbio.comantibodies.com |

Nucleic Acid Probes for Hybridization and Dynamics

In the field of genomics and nucleic acid research, this compound is a key component in the synthesis of fluorescent probes for monitoring hybridization events and studying the structural dynamics of DNA and RNA. axispharm.comaxispharm.com The dye can be attached to oligonucleotides or peptide nucleic acids (PNAs) to generate probes for techniques such as fluorescence in situ hybridization (FISH) and real-time quantitative PCR. interchim.fr

One notable application is in the design of Förster Resonance Energy Transfer (FRET) probes. researchgate.net For instance, molecular beacons are hairpin-shaped oligonucleotide probes labeled with a fluorophore (like Sulfo-Cy5) and a quencher. In their closed state, fluorescence is quenched. Upon hybridization to a complementary target sequence, the hairpin opens, separating the dye from the quencher and producing a fluorescent signal. researchgate.net

Furthermore, Cy5-labeled PNA probes have been developed for surface-based hybridization assays to investigate PNA-DNA duplexes. utwente.nl The use of an aminated PNA labeled with Cy5 (Am-PNA-Cy5) allows for covalent attachment to surfaces for studying binding kinetics and affinity, which is critical for the development of advanced biosensors and diagnostic arrays. utwente.nl The photophysical properties of Sulfo-Cy5 covalently attached to DNA have also been studied in detail to better understand how the local environment of the nucleic acid affects the dye's performance. acs.org

Enzymatic Activity Monitoring Probes (e.g., ATP-Consuming Enzymes)

Monitoring the activity of enzymes in real-time is crucial for understanding metabolic pathways and for drug discovery. This compound is integral to the design of probes that report on specific enzymatic activities. A prominent example is the development of FRET-based probes to continuously measure the activity of ATP-consuming enzymes. d-nb.info

In one approach, ATP analogues are synthesized with two different dyes, such as Sulfo-Cy3 and Sulfo-Cy5, attached at specific positions. d-nb.info In the intact ATP analogue, the dyes are in close proximity, allowing for efficient FRET. When an enzyme cleaves the ATP molecule, the dyes are separated, leading to a significant and measurable change in the fluorescence emission spectrum. d-nb.info The combination of Sulfo-Cy3 and Sulfo-Cy5 has been identified as particularly promising for these probes due to their excellent water solubility and the large ratiometric change observed upon cleavage. d-nb.info The synthesis of these complex probes often involves intermediates with free amine groups, to which activated Sulfo-Cyanine dyes are coupled. d-nb.info Similar principles have been applied to create probes for monitoring protease activity, where a peptide substrate linking Sulfo-Cy5 and a quencher is cleaved by enzymes like cathepsins. rsc.org

Preclinical Theranostic Agent Design for Imaging and Research Interventions

Theranostics, an approach that integrates therapy and diagnostics into a single agent, is a rapidly advancing field in medicine. This compound plays a key role as the imaging component in preclinical theranostic agents, enabling researchers to visualize drug delivery, target engagement, and therapeutic response. medchemexpress.com

Researchers have developed bimodal conjugates targeting the prostate-specific membrane antigen (PSMA) for the treatment of prostate cancer. mdpi.comnih.gov These agents consist of a PSMA-targeting vector molecule linked to both a chemotherapeutic drug (e.g., docetaxel) and an imaging agent like Sulfo-Cy5. mdpi.comnih.gov The synthesis involves coupling an activated NHS ester of Sulfo-Cy5 to a free amine on the molecular platform. mdpi.com This allows for non-invasive optical imaging to confirm that the therapeutic agent is accumulating at the tumor site. mdpi.com

Mechanistic and Photophysical Investigations Within Research Frameworks

Understanding Photoconversion Mechanisms of Cyanine (B1664457) Dyes (e.g., Cy5 to Cy3)

The photoconversion of cyanine dyes, particularly the transformation of Cy5 to the blueshifted Cy3, is a phenomenon of significant interest and concern in fluorescence imaging. nih.govresearchgate.net This process can lead to potential artifacts in multicolor imaging, causing misinterpretation of experimental data. nih.govresearchgate.net

Mechanistic studies have revealed that the conversion of Cy5 to Cy3 is not a simple, single-step process. It occurs upon photoexcitation and involves a formal excision of a C2H2 unit from the polymethine chain of Cy5. nih.govacs.org This transformation is largely an intermolecular pathway that includes a series of bond cleavages and reconstitutions. nih.govacs.orgacs.org The process is initiated by singlet oxygen, which mediates the oxidative cleavage of the polymethine chain. researchgate.netdicp.ac.cn The resulting carbonyl products then undergo a sequence of light-independent carbon-carbon bond-breaking and -forming events to ultimately produce the Cy3 structure with its shorter polymethine chain. nih.govacs.orgdicp.ac.cn This phenomenon of a two-methine unit deletion has also been observed in other cyanine dyes like Alexa Fluor 647 and Cyanine5.5. nih.govresearchgate.net

Interestingly, what could be considered a detrimental process can be harnessed for beneficial applications. Researchers have demonstrated that this photoconversion can be exploited to develop novel photoactivation methods for high-density single-particle tracking in living cells, avoiding the need for UV illumination or cell-toxic additives. nih.gov

Another well-studied mechanism related to the photophysics of cyanine dyes like Cy5 involves their interaction with thiols. nih.govacs.org In the presence of thiols, cyanine dyes can undergo photoswitching to a non-emissive or dark state. psu.edu This process is initiated by photoinduced electron transfer (PeT) from a thiolate to the triplet excited state of the cyanine dye, forming a triplet geminate radical pair. nih.govacs.org From this point, a bifurcation occurs: back electron transfer regenerates the ground state of the dye, which is a photostabilizing pathway, while radical combination leads to the formation of a non-emissive Cy-thiol adduct, which is the basis for photoswitching in super-resolution microscopy. nih.govacs.org The rate of switching to this dark state is dependent on the concentration of the deprotonated thiol. psu.edu

Strategies for Enhancing Photostability in Biological Environments

The photostability of cyanine dyes is a crucial factor for their application in demanding fluorescence imaging techniques. chemrxiv.org Several strategies have been developed to enhance the photostability of dyes like Sulfo-Cyanine5 amine in biological contexts.

One major cause of photobleaching is the reaction with singlet molecular oxygen. mdpi.commdpi.com Therefore, many photostabilization strategies focus on mitigating the production or effects of reactive oxygen species. The photobleaching mechanism often involves the oxidation of the polymethine chain. mdpi.com

A key strategy involves the use of chemical additives. Thiols, such as β-mercaptoethanol (β-ME), are known to enhance the photostability of some cyanine dyes by quenching the triplet excited state of the fluorophore through photoinduced electron transfer (PeT). nih.govresearchgate.net However, the effectiveness of simple alkyl thiols can be limited, and they can also induce photoswitching, as discussed previously. nih.govresearchgate.net More advanced photostabilizers, like the naturally occurring amino acid ergothioneine (B1671048) and its analogue 2-thiol histidine, have shown remarkable success in enhancing the photostability of a range of cyanine dyes, including Cy3 and Cy5, by one or two orders of magnitude compared to β-ME. chemrxiv.org These thio-imidazole compounds act as superior reductants that efficiently quench the triplet state of the dye. chemrxiv.org

Another approach is the covalent conjugation of protective agents directly to the dye molecule. Additives like cyclooctatetraene (B1213319), 4-nitrobenzyl alcohol, or Trolox are believed to reduce the population of excited states that lead to photobleaching. biorxiv.org

Furthermore, modulating the dye's immediate environment can enhance its photostability. biorxiv.org This has been demonstrated through the development of "photostability enhancing proteins against cyanine dyes" (PEPCy). These are single-chain variable fragments (scFv) of human antibodies that non-covalently bind to sulfonated cyanine dyes like Cy3 and Cy5. This binding significantly enhances the lifetime, molecular brightness, and photostability of the cognate dyes. biorxiv.org

Finally, structural modifications to the dye itself can improve photostability. For instance, creating a more rigid structure by appending conformationally restraining ring systems to the cyanine chromophore can lead to exceptionally bright and stable fluorophores. nih.gov Fluorination of cyanine derivatives is another strategy to reduce their reactivity with oxygen. researchgate.net

Influence of Chemical Structure and Sulfonate Groups on Aqueous Solubility and Fluorescence Quenching

The chemical structure of cyanine dyes, particularly the presence and number of sulfonate groups, has a profound impact on their properties in aqueous environments. google.com

Aqueous Solubility: Non-sulfonated cyanine dyes are often hydrophobic and prone to aggregation in aqueous solutions, which can lead to fluorescence quenching. mdpi.comresearchgate.net The introduction of sulfonate groups (–SO₃⁻) is a common and effective strategy to increase the water solubility of cyanine dyes, including the Cy5 family. google.commdpi.comresearchgate.netadcreviews.comhahnlab.comlumiprobe.com This enhanced solubility is crucial for their use in biological labeling and imaging, as it allows for efficient labeling in aqueous buffers and reduces non-specific binding. researchgate.netlumiprobe.com For example, this compound and other sulfonated cyanines are highly water-soluble, which prevents the need for organic co-solvents during labeling procedures. lumiprobe.comlumiprobe.com

Fluorescence Quenching and Quantum Yield: The aggregation of cyanine dyes in water is a major cause of fluorescence quenching. mdpi.comresearchgate.net The negatively charged sulfonate groups help to prevent this aggregation through electrostatic repulsion, which in turn can lead to higher fluorescence quantum yields in aqueous media. google.comresearchgate.net This translates to brighter and more sensitive fluorescent labels. google.com Studies have shown that an increased number of sulfo groups can have a positive effect on the quantum yields and photostability of cyanine dyes, largely attributed to the reduced tendency for aggregation. researchgate.net

However, the relationship is not always straightforward. While sulfonation generally improves performance in aqueous solutions, other structural factors also play a significant role. The length of the polymethine bridge, for instance, affects the absorption and emission wavelengths. lumiprobe.com Substitutions on the polymethine chain can increase the rate of photoisomerization, a non-radiative decay pathway that competes with fluorescence and thus lowers the quantum yield. cambridge.org Furthermore, interactions with the local environment, such as binding to proteins or DNA, can dramatically alter the photophysical properties of the dye. cambridge.org For example, the fluorescence efficiency of sulfonated cyanine dyes has been observed to be higher when covalently bound to an oligonucleotide compared to the unmodified dye. researchgate.net

Quantum Chemistry Calculations in Dye Behavior Research

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for understanding the behavior of cyanine dyes at a molecular level. nih.govmdpi.comiyte.edu.tr These computational methods allow researchers to investigate the electronic structure, geometry, and photophysical properties of dyes in both their ground and excited states. mdpi.comiyte.edu.tr

One of the key applications of these calculations is to elucidate the mechanisms of fluorescence quenching. For many cyanine dyes, a primary non-radiative decay pathway involves twisting around the polymethine bridge in the excited state, leading to a "dark state" from which the molecule returns to the ground state without emitting a photon. nih.govmdpi.com Computational studies can model this process, calculating the energy barriers for twisting and identifying the geometries of these dark states. nih.gov For example, calculations have shown that for some dyes, twisting beyond a certain angle leads to a non-radiative decay path, explaining their fluorogenic behavior where fluorescence is enhanced in restricted environments. nih.gov

Quantum chemistry is also used to predict and interpret the absorption and fluorescence spectra of cyanine dyes. mdpi.comiyte.edu.tr By calculating the vertical excitation energies and optimizing the geometries of the excited states, researchers can gain insights into the factors that determine the color and brightness of these fluorophores. mdpi.com These calculations can also help to understand the effects of structural modifications, such as the introduction of different substituents or conformational restraints, on the dye's optical properties. nih.gov

Furthermore, computational modeling is employed to study the complex photochemical reactions of cyanine dyes, such as the thiol-induced photoswitching of Cy5. nih.govacs.org DFT modeling, in conjunction with experimental techniques like transient absorption spectroscopy, has been crucial in developing a unified mechanism that explains both photostabilization and photoswitching phenomena. nih.govacs.org These models help to rationalize how factors like electron transfer from a thiolate to the dye's triplet state can lead to different outcomes. nih.gov

However, there are challenges in accurately modeling these systems. For instance, describing the behavior of highly charged systems, such as sulfonated dyes, can be difficult for some standard density functionals, and simplifications like removing the sulfonate groups are sometimes necessary for the calculations. uni-duesseldorf.de

Advanced Methodological Innovations and Interdisciplinary Research Frontiers

Hybrid Imaging Agent Development (e.g., PET-Optical) for Pretargeting Applications (Preclinical)

The development of hybrid or dual-modality imaging agents that combine the high sensitivity and deep tissue penetration of positron emission tomography (PET) with the high resolution of optical imaging is a significant area of research. Sulfo-Cyanine5 amine is a key component in the synthesis of these agents, particularly for preclinical pretargeting strategies. These strategies involve a two-step approach where a targeting molecule is first administered, followed by a smaller, rapidly clearing imaging probe that binds to the target.

In several preclinical studies, Sulfo-Cyanine5 has been successfully incorporated into dual-modality probes. For instance, researchers have developed probes based on the gastrin-releasing peptide receptor (GRPR)-targeting radiotracer NeoB. mdpi.com By integrating a sulfo-cyanine 5 dye, they created probes that could be radiolabeled with Indium-111 for single-photon emission computed tomography (SPECT)/CT imaging. mdpi.com These probes demonstrated high tumor uptake and receptor specificity in mouse models of prostate cancer. mdpi.com

Another approach involved modifying the macrocyclic gallium-68 (B1239309) chelator fusarinine (B1175079) C (FSC) with Sulfo-Cyanine5 and a tetrazine moiety for pretargeting applications using click chemistry. nih.gov These hybrid agents, radiolabeled with 68Ga for PET imaging, showed suitable hydrophilicity, high stability, and specific targeting in vitro. nih.govresearchgate.net In vivo biodistribution studies in healthy mice demonstrated fast clearance and low accumulation in non-targeted organs for the Sulfo-Cy5 conjugate. nih.govresearchgate.net

Furthermore, a dual-modality linker (DML) strategy has been employed to site-specifically conjugate Sulfo-Cy5 and a fluorine-18 (B77423) (18F) chelator to an anti-prostate stem cell antigen (PSCA) cys-diabody. snmjournals.org The resulting 18F-immunoPET imaging agent showed rapid and specific tumor uptake with high-contrast images. snmjournals.org These studies underscore the utility of this compound in creating sophisticated probes for multi-modal, preclinical cancer imaging.

Table 1: Preclinical Studies of Sulfo-Cyanine5 Based Hybrid Imaging Agents for Pretargeting

| Targeting Vector/Strategy | Radionuclide | Key Findings | Reference(s) |

| GRPR-targeting NeoB antagonist | 111In | High tumor uptake (up to 8.47 ± 0.46%ID/g) and clear tumor visualization in SPECT/CT images of prostate cancer xenografts. | mdpi.com |

| Fusarinine C (FSC) chelator with tetrazine for click chemistry | 68Ga | Suitable hydrophilicity, high stability, and fast clearance with low non-target organ accumulation. | nih.govresearchgate.net |

| Anti-PSCA cys-diabody with a dual-modality linker | 18F | Fast, specific tumor uptake and high-contrast immunoPET images of prostate cancer xenografts. | snmjournals.org |

| Sarcophagine-sulfo-Cy5 with an exendin-4 (B13836491) based vector for GLP-1R | 64Cu | Good performance in vivo and ex vivo for tumor imaging in mice. | mdpi.com |

Novel Signal Amplification Strategies in Detection Assays

To enhance the sensitivity of detection assays, particularly for low-abundance targets, various signal amplification strategies have been developed that leverage the properties of this compound.

One of the most effective methods is Tyramide Signal Amplification (TSA) . apexbt.com This technique is widely used in immunohistochemistry (IHC), immunocytochemistry (ICC), and fluorescence in situ hybridization (FISH). In TSA, an antibody or probe conjugated to horseradish peroxidase (HRP) catalyzes the conversion of a labeled tyramine (B21549) substrate into a highly reactive radical. apexbt.com This radical then covalently binds to nearby tyrosine residues. Sulfo-Cyanine5 tyramide is a commonly used substrate in TSA kits, providing a robust and bright fluorescent signal. nih.govlumiprobe.com The covalent nature of this labeling allows for sequential rounds of staining to detect multiple targets in the same sample.

Another innovative approach is Rolling Circle Amplification (RCA) . A study investigating direct incorporation of fluorescently labeled nucleotides into RCA products utilized sulfo-cyanine5-dUTP. researchgate.net While the incorporation efficiency of modified nucleotides can be a challenge, this method offers a pathway for significant signal amplification from a single target molecule. researchgate.net

More recently, particle-based signal amplification strategies are being explored. These methods can involve the release of a large number of dye molecules from a particle carrier to enhance the signal. While not specific to this compound, the principles could be applied to it. For example, dye-loaded nanoparticles can be used as reporters in immunoassays, where the release of the dye upon detection leads to a significant increase in the fluorescent signal. acs.org

Table 2: Novel Signal Amplification Strategies Utilizing this compound Derivatives

| Strategy | Sulfo-Cyanine5 Derivative | Principle of Amplification | Key Advantage(s) | Reference(s) |

| Tyramide Signal Amplification (TSA) | Sulfo-Cyanine5 tyramide | Enzymatic deposition of multiple fluorophores near the target site. | High signal amplification, covalent labeling, suitable for multiplexing. | apexbt.comnih.gov |

| Rolling Circle Amplification (RCA) | sulfo-cyanine5-dUTP | Isothermal enzymatic replication of a circular DNA template to generate a long single-stranded DNA molecule with multiple incorporated fluorophores. | High sensitivity for nucleic acid detection. | researchgate.net |

Techniques for Reducing Blinking and Bleaching Artifacts in Single-Molecule Studies

A major challenge in single-molecule fluorescence studies is the photophysical behavior of fluorophores, including blinking (intermittent fluorescence) and photobleaching (irreversible loss of fluorescence). Several innovative techniques have been developed to mitigate these artifacts for cyanine (B1664457) dyes like Sulfo-Cyanine5, thereby improving the quality and duration of single-molecule observations.

One promising strategy is the development of "self-healing" dyes . This involves the covalent conjugation of a photostabilizing agent directly to the fluorophore. For Cy5, agents like cyclooctatetraene (B1213319) (COT) have been shown to reduce the triplet-state lifetime, a key intermediate in photobleaching pathways, leading to increased photostability. uni-muenchen.de This intramolecular stabilization is a significant advancement over the use of solution-based photostabilizing additives. uni-muenchen.de

The local environment of the fluorophore also plays a crucial role. The use of optimized photoswitching buffers containing thiol compounds (e.g., mercaptoethylamine, MEA) or phosphines (e.g., tris(2-carboxyethyl)phosphine (B1197953), TCEP), often in conjunction with an oxygen scavenging system, can promote the photoswitching behavior required for super-resolution techniques like dSTORM while also reducing photobleaching. acs.org

A more recent and highly innovative approach is the development of photostability-enhancing proteins against cyanine dyes (PEPCy) . biorxiv.orgbiorxiv.org These are genetically encoded tags, evolved from single-chain variable fragments (scFvs), that bind with high affinity and selectivity to sulfonated cyanine dyes like Sulfo-Cy5. biorxiv.orgbiorxiv.org This binding significantly enhances the lifetime, molecular brightness, and photostability of the dye compared to conventional covalent labeling methods. biorxiv.org This approach offers a powerful tool for live-cell imaging and single-molecule microscopy of surface proteins. biorxiv.orgbiorxiv.org

Table 3: Techniques for Enhancing Photostability of Sulfo-Cyanine5 in Single-Molecule Studies